N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)furan-2-carboxamide
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Overview
Description
N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]FURAN-2-CARBOXAMIDE is a complex organic compound that features a benzodioxepin ring fused with a furan carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]FURAN-2-CARBOXAMIDE typically involves the following steps:
Formation of the Benzodioxepin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate alkylating agents under controlled conditions.
Attachment of the Furan Carboxamide Group: The benzodioxepin intermediate is then reacted with furan-2-carboxylic acid derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form the final product.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality .
Types of Reactions:
Reduction: Reduction reactions can target the furan carboxamide group, potentially converting it to an amine derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or alkyl halides in the presence of a base (e.g., sodium hydroxide) are employed.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated furan derivatives.
Scientific Research Applications
N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]FURAN-2-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Mechanism of Action
The mechanism of action of N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in oxidative stress and inflammation.
Pathways Involved: It may modulate signaling pathways related to antioxidant defense and inflammatory response, thereby exerting its biological effects.
Comparison with Similar Compounds
3,4-Dihydro-2H-1,5-benzodioxepin: Shares the benzodioxepin core structure but lacks the furan carboxamide group.
Furan-2-carboxamide: Contains the furan carboxamide moiety but lacks the benzodioxepin ring.
Uniqueness: N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]FURAN-2-CARBOXAMIDE is unique due to the combination of the benzodioxepin and furan carboxamide groups, which confer distinct chemical and biological properties not found in the individual components.
Properties
Molecular Formula |
C15H15NO4 |
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Molecular Weight |
273.28 g/mol |
IUPAC Name |
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)furan-2-carboxamide |
InChI |
InChI=1S/C15H15NO4/c17-15(13-3-1-6-19-13)16-10-11-4-5-12-14(9-11)20-8-2-7-18-12/h1,3-6,9H,2,7-8,10H2,(H,16,17) |
InChI Key |
UDLUEFCQXPFDCK-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C=C2)CNC(=O)C3=CC=CO3)OC1 |
Origin of Product |
United States |
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